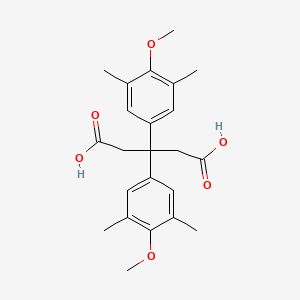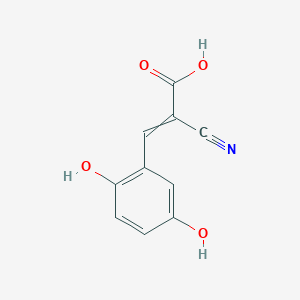
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two piperazine rings, each substituted with multiple methyl groups, connected by a hexane-1,6-dione backbone.
Preparation Methods
The synthesis of 1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione typically involves multi-step organic reactions. One common method includes the reaction of hexane-1,6-dione with 3,3,4,5,5-pentamethylpiperazine under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure control to optimize the reaction efficiency .
Chemical Reactions Analysis
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the piperazine rings is replaced by another nucleophile. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperazine rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione can be compared with similar compounds such as:
1,6-Bis(3,3,4,5,5-tetramethylpiperazin-1-YL)hexane-1,6-dione: Lacks one methyl group on each piperazine ring, leading to different chemical properties.
1,6-Bis(3,3,4,5,5-trimethylpiperazin-1-YL)hexane-1,6-dione: Has fewer methyl groups, affecting its reactivity and interactions. The uniqueness of this compound lies in its highly substituted piperazine rings, which confer specific steric and electronic properties.
Properties
CAS No. |
116430-64-9 |
|---|---|
Molecular Formula |
C24H46N4O2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,6-bis(3,3,4,5,5-pentamethylpiperazin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C24H46N4O2/c1-21(2)15-27(16-22(3,4)25(21)9)19(29)13-11-12-14-20(30)28-17-23(5,6)26(10)24(7,8)18-28/h11-18H2,1-10H3 |
InChI Key |
HMHCZXDWGZPYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(N1C)(C)C)C(=O)CCCCC(=O)N2CC(N(C(C2)(C)C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


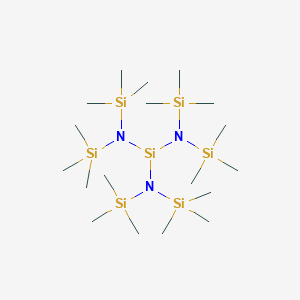

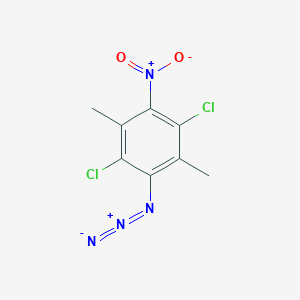
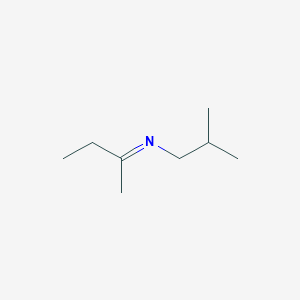
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
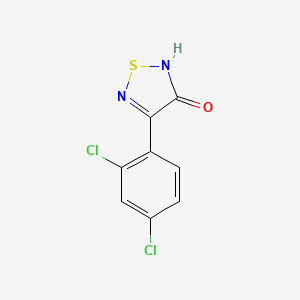
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)

